tert-butyl 3-methyl-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 3-methyl-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The tert-butyl group attached to the indole framework can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives is not directly discussed in the provided papers. However, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is described, which involves intramolecular cyclization starting from commercially available aminopropanol . This suggests that similar strategies could potentially be applied to synthesize tert-butyl 3-methyl-1H-indole-1-carboxylate by starting with appropriate indole precursors and applying protective group strategies.
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives can be complex, as indicated by the crystallographic studies of related compounds. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was found to crystallize in an orthorhombic lattice, with the crystal structure stabilized by intermolecular interactions . Similarly, the indole ring system of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . These studies highlight the importance of crystallographic analysis in understanding the conformation and interactions of such molecules.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl indole derivatives can be inferred from the carbomethylation of arylacrylamides leading to indolin-2-one derivatives . The reaction involves radical addition and cyclization, which could be relevant to the functionalization of the indole ring in tert-butyl 3-methyl-1H-indole-1-carboxylate. Additionally, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a substitution reaction suggests that the indole ring can undergo various substitution reactions, which could be useful for further derivatization of tert-butyl 3-methyl-1H-indole-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives can be diverse. For example, the tert-butyl group can influence the solubility and steric hindrance of the molecule. The crystallographic and thermal studies of related compounds provide insights into their stability and behavior under different conditions . The use of DFT studies to analyze the molecular electrostatic potential and frontier molecular orbitals can also shed light on the electronic properties and reactivity of these compounds .
Scientific Research Applications
Application in Biologically Active Compounds
- Summary of Application: Indole derivatives, including “tert-butyl 3-methyl-1H-indole-1-carboxylate”, are used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
- Methods of Application: While the specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, indole derivatives are typically used in drug formulations and administered in a manner appropriate for the specific treatment .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have attracted increasing attention in recent years due to their potential therapeutic applications .
Application in Alkaloid Synthesis
- Summary of Application: Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These compounds are known to possess various biological activities .
- Methods of Application: The specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, but the synthesis of these compounds typically involves several key steps, including a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Results or Outcomes: The synthesized indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Application in Antiviral Drugs
- Summary of Application: Indole derivatives have been reported as antiviral agents . They have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Methods of Application: While the specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, indole derivatives are typically used in drug formulations and administered in a manner appropriate for the specific treatment .
- Results or Outcomes: Certain indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . Another compound showed inhibitory activity against hepatitis C virus (HCV) at low concentrations .
Application in the Synthesis of Natural Prenyl Indole Derivatives
- Summary of Application: Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These compounds are known to possess various biological activities .
- Methods of Application: The specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, but the synthesis of these compounds typically involves several key steps, including a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
- Results or Outcomes: The synthesized indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Application in Anti-HIV Drugs
- Summary of Application: Indole derivatives have been reported as anti-HIV agents . They have shown inhibitory activity against HIV .
- Methods of Application: While the specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, indole derivatives are typically used in drug formulations and administered in a manner appropriate for the specific treatment .
- Results or Outcomes: Certain indole derivatives have shown potent anti-HIV activities .
properties
IUPAC Name |
tert-butyl 3-methylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-9-15(13(16)17-14(2,3)4)12-8-6-5-7-11(10)12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMURSSZMVCOKOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473170 | |
Record name | tert-Butyl 3-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-methyl-1H-indole-1-carboxylate | |
CAS RN |
89378-43-8 | |
Record name | tert-Butyl 3-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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